N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide
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Overview
Description
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide is a complex organic compound characterized by its unique quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with a quinoline derivative under specific conditions. The reaction is often carried out in the presence of a catalyst such as palladium or platinum to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes catalytic hydrogenation and the use of amine or amide salts to achieve the desired cis/trans ratio .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Halogenation and nitration reactions are typical, often using reagents like chlorine or nitric acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Palladium, platinum.
Substituting Agents: Chlorine, nitric acid.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications .
Scientific Research Applications
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
- N-(3,5-dichlorophenyl)-3,4-dimethoxybenzamide
- 3,4-dichlorophenyl isocyanate
Uniqueness
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1(2H)-carboxamide stands out due to its unique quinoline structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C38H32Cl2N2O |
---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2,2,4-trimethyl-6-tritylquinoline-1-carboxamide |
InChI |
InChI=1S/C38H32Cl2N2O/c1-26-25-37(2,3)42(36(43)41-31-20-21-33(39)34(40)24-31)35-22-19-30(23-32(26)35)38(27-13-7-4-8-14-27,28-15-9-5-10-16-28)29-17-11-6-12-18-29/h4-25H,1-3H3,(H,41,43) |
InChI Key |
HNAKXPXEYLXTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl)(C)C |
Origin of Product |
United States |
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